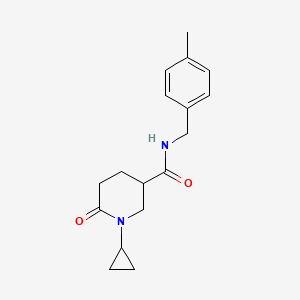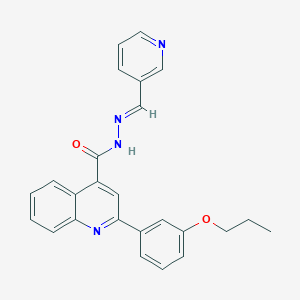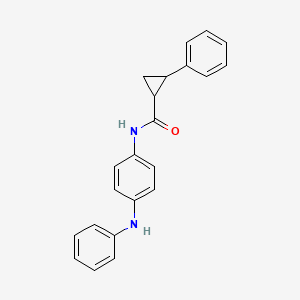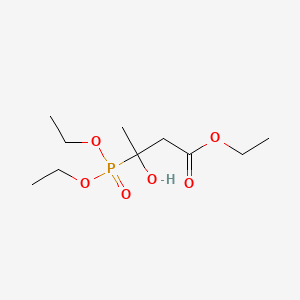
1-cyclopropyl-N-(4-methylbenzyl)-6-oxo-3-piperidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-cyclopropyl-N-(4-methylbenzyl)-6-oxo-3-piperidinecarboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is commonly referred to as CPP-115 and is known for its ability to modulate the activity of the enzyme gamma-aminobutyric acid (GABA) transaminase. In
Mechanism of Action
CPP-115 works by inhibiting the activity of 1-cyclopropyl-N-(4-methylbenzyl)-6-oxo-3-piperidinecarboxamide transaminase, an enzyme responsible for the breakdown of this compound in the brain. By inhibiting this enzyme, CPP-115 increases the levels of this compound in the brain, leading to a reduction in neuronal activity and a calming effect on the brain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of CPP-115 are primarily related to its ability to modulate the activity of this compound in the brain. Studies have shown that CPP-115 can reduce seizure activity, anxiety, and drug-seeking behavior in animal models. Additionally, CPP-115 has been shown to have a low toxicity profile, making it an ideal candidate for further clinical development.
Advantages and Limitations for Lab Experiments
One of the main advantages of CPP-115 is its ability to selectively target 1-cyclopropyl-N-(4-methylbenzyl)-6-oxo-3-piperidinecarboxamide transaminase, making it a highly specific compound for scientific research. Additionally, CPP-115 has been shown to have a long half-life, allowing for sustained effects in animal models. However, one limitation of CPP-115 is its high cost, which may limit its use in large-scale experiments.
Future Directions
There are several future directions for research on CPP-115. One potential application is in the treatment of addiction, where CPP-115 has shown promising results in animal models. Additionally, further studies are needed to understand the long-term effects of CPP-115 on the brain and its potential as a treatment for neurological disorders. Finally, the development of more cost-effective synthesis methods for CPP-115 could lead to its wider use in scientific research.
Synthesis Methods
CPP-115 can be synthesized through a multistep process involving the reaction of 4-methylbenzylamine with cyclopropanecarbonyl chloride, followed by the reaction of the resulting compound with piperidine-3-carboxylic acid. The final step involves the cyclization of the resulting compound to form CPP-115. This process has been optimized to produce high yields of pure CPP-115, making it an ideal compound for scientific research.
Scientific Research Applications
CPP-115 has been extensively studied for its potential application in the treatment of various neurological disorders, including epilepsy, anxiety, and addiction. Several studies have shown that CPP-115 can increase the levels of 1-cyclopropyl-N-(4-methylbenzyl)-6-oxo-3-piperidinecarboxamide in the brain, leading to a reduction in seizure activity and anxiety. Additionally, CPP-115 has been shown to reduce drug-seeking behavior in animal models of addiction, making it a promising candidate for the treatment of substance abuse disorders.
properties
IUPAC Name |
1-cyclopropyl-N-[(4-methylphenyl)methyl]-6-oxopiperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c1-12-2-4-13(5-3-12)10-18-17(21)14-6-9-16(20)19(11-14)15-7-8-15/h2-5,14-15H,6-11H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJYRATOIYWFBOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C2CCC(=O)N(C2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>43 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49816931 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-({5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}amino)ethyl]-2-imidazolidinone](/img/structure/B5000327.png)


![ethyl 4-[1-(hydroxymethyl)-3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl]benzoate](/img/structure/B5000337.png)
![N,N'-(6,12-diphenyldibenzo[b,f][1,5]diazocine-2,8-diyl)bis[2-(diethylamino)acetamide]](/img/structure/B5000338.png)
![1-(4-methoxyphenyl)-5-{[5-(phenylthio)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5000345.png)
![N-(4-{[(3-ethoxypropyl)amino]sulfonyl}phenyl)-2-methoxy-4-(methylthio)benzamide](/img/structure/B5000347.png)
![sodium 4-benzyl-7,7-dimethyl-5-oxo-4,5,6,9-tetrahydro-7H-pyrano[4',3':4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidine-1-thiolate](/img/structure/B5000355.png)

![4-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}-2-methoxy-6-nitrophenol](/img/structure/B5000379.png)
![3-(2-furyl)-2-[(2-iodobenzoyl)amino]acrylic acid](/img/structure/B5000390.png)

![N-{[3-(3-fluoro-4-methoxyphenyl)-1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}-N-[(1-methyl-1H-pyrazol-4-yl)methyl]ethanamine](/img/structure/B5000403.png)
